

NSC47924: A Technical Guide to its Mechanism of Action in Cancer Cells

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Compound of Interest

Compound Name: NSC47924

Cat. No.: B1680223

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Abstract

NSC47924 is a small molecule inhibitor that demonstrates significant potential in oncology by targeting the 67 kDa laminin receptor (67LR), a key player in cancer progression. This technical guide provides an in-depth analysis of the mechanism of action of **NSC47924** in cancer cells. It details the molecular interactions, downstream signaling pathways, and the resultant effects on cancer cell adhesion, migration, and invasion. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Role of 67LR in Cancer

The 67 kDa laminin receptor (67LR) is a non-integrin cell surface receptor that plays a pivotal role in the interaction between cancer cells and the extracellular matrix (ECM), primarily through its high-affinity binding to laminin (LM), a major component of the basement membrane.^{[1][2]} Upregulation of 67LR is a common feature in numerous cancer types and is strongly correlated with increased tumor aggressiveness, metastatic potential, and poor prognosis.^{[1][2][3]} The interaction between 67LR and laminin initiates a cascade of events that promote cancer cell adhesion, migration, invasion, proliferation, and survival.^{[1][2]} Consequently, targeting the 67LR-laminin axis presents a promising therapeutic strategy for cancer treatment.

NSC47924: A Specific Inhibitor of the 67LR-Laminin Interaction

NSC47924, chemically identified as 1-((4-methoxyanilino)methyl)-2-naphthol, was identified through structure-based virtual screening as a potent inhibitor of the 67LR-laminin interaction. [2][4] It selectively targets the laminin-binding site on the 37 kDa laminin receptor precursor (37LRP), which dimerizes to form the mature 67LR.[2] By binding to this site, **NSC47924** effectively blocks the interaction between 67LR and laminin, thereby inhibiting the downstream signaling pathways that contribute to cancer progression.

Quantitative Data

The inhibitory activity of **NSC47924** and its analogs has been quantified in various studies. The key parameters are summarized in the table below.

Compound	IC50 (μM)	Ki (μM)	Cell Line	Assay	Reference
NSC47924	19.35	2.45	LR-293 (HEK-293 overexpressing 67LR)	Cell Adhesion to Laminin	[2][4]
NSC47923	1.99	-	LR-293	Cell Adhesion to Laminin	[2][4]
NSC48478	1.76	-	LR-293	Cell Adhesion to Laminin	[2][4]
NSC48861	3.4	-	LR-293	Cell Adhesion to Laminin	[2][4]
NSC48869	4.0	-	LR-293	Cell Adhesion to Laminin	[2][4]

Mechanism of Action: Signaling Pathways

The primary mechanism of action of **NSC47924** is the disruption of the 67LR-laminin signaling axis. This interaction is crucial for mediating the pro-tumorigenic effects of laminin.

Inhibition of Adhesion, Migration, and Invasion

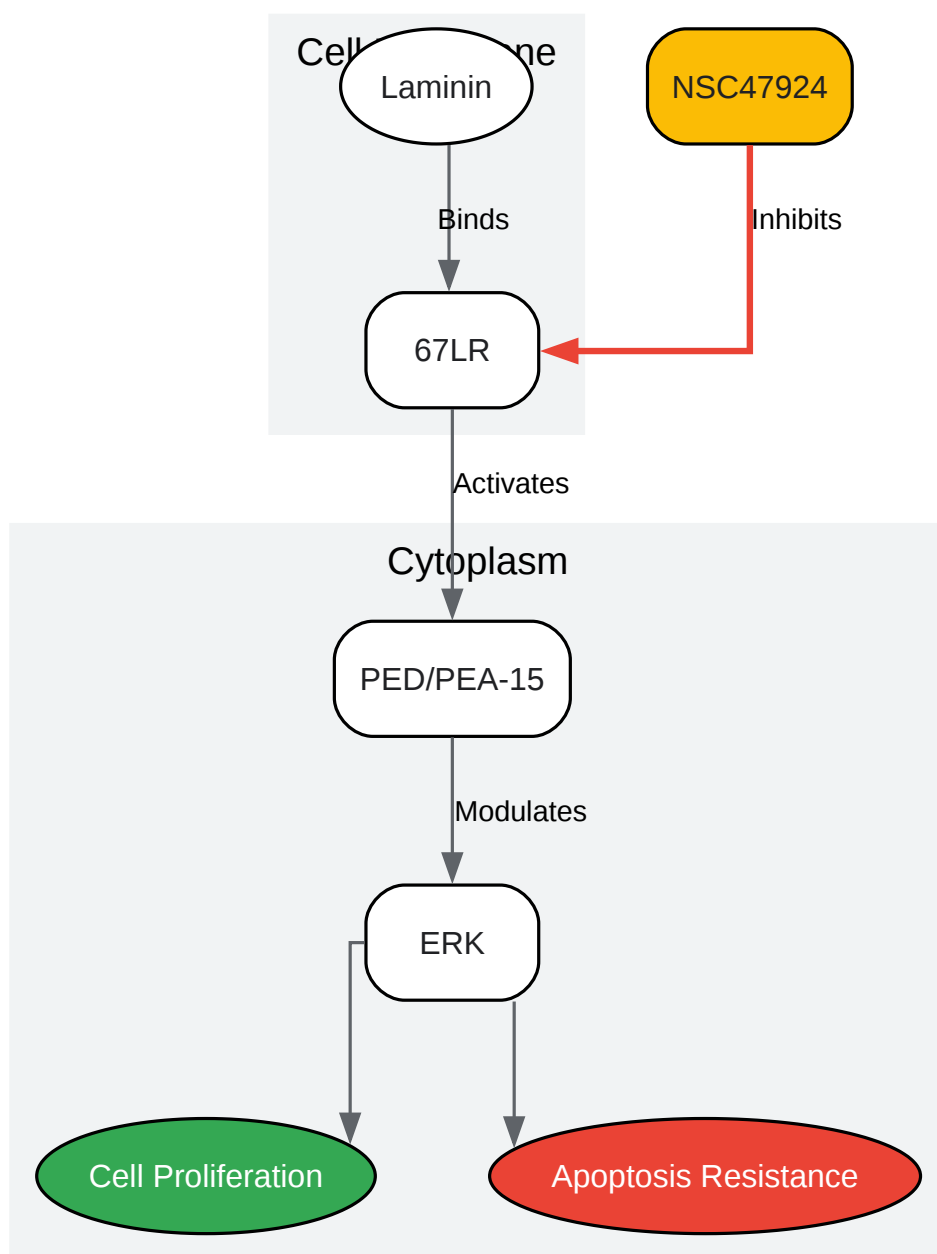
By blocking the 67LR-laminin interaction, **NSC47924** directly inhibits the initial step of metastasis: the adhesion of cancer cells to the basement membrane.^[2] This subsequently prevents cancer cell migration and invasion through the extracellular matrix. Experimental evidence consistently demonstrates that **NSC47924** significantly reduces the adhesion of 67LR-overexpressing cancer cells to laminin-coated surfaces and their ability to migrate and invade through Matrigel, a reconstituted basement membrane.^{[2][5]}

Downstream Signaling Pathways

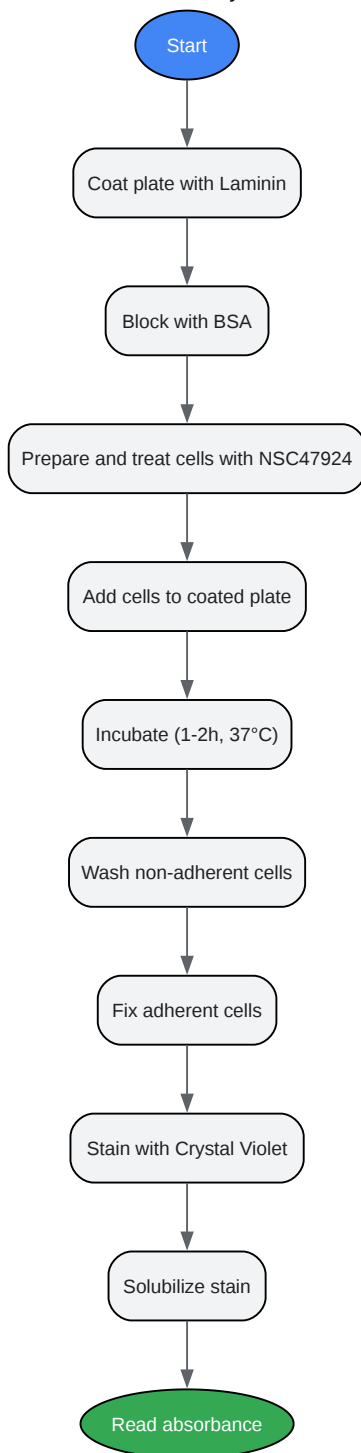
The binding of laminin to 67LR triggers intracellular signaling cascades that promote cell survival and proliferation. A key player in this pathway is the Phosphoprotein Enriched in Astrocytes 15 (PEA-15), also known as PED.

Upon laminin binding, 67LR associates with PEA-15, leading to the activation of a signal transduction pathway that confers resistance to apoptosis and promotes cell proliferation.^[2] This pathway is believed to involve the modulation of the Extracellular signal-regulated kinase (ERK) pathway. PEA-15 can sequester ERK in the cytoplasm, thereby regulating its activity. The 67LR-laminin interaction can influence this process, ultimately impacting cell fate. By inhibiting the initial 67LR-laminin binding, **NSC47924** is postulated to prevent the activation of these pro-survival and proliferative signaling pathways.

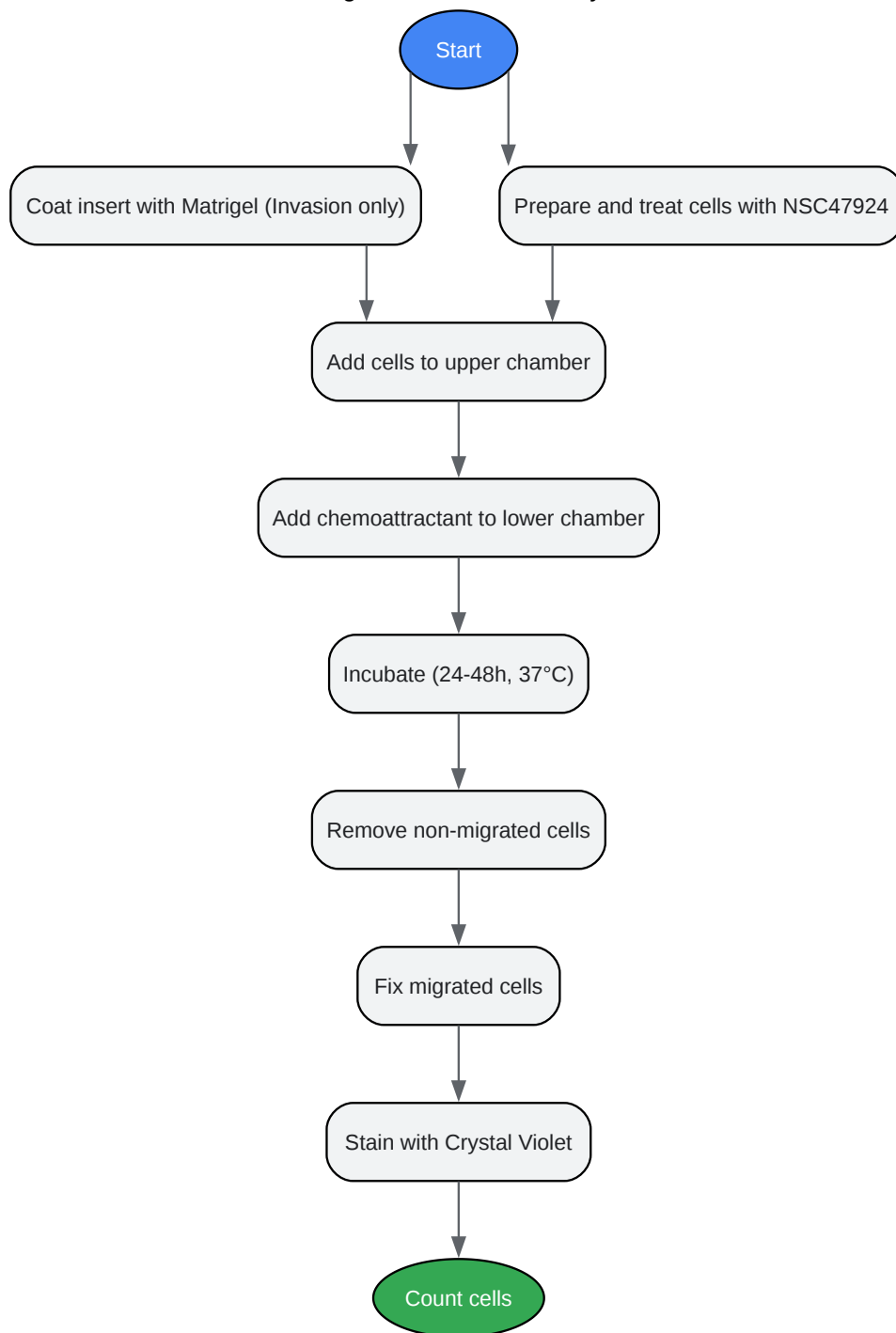
NSC47924 Mechanism of Action



Cell Adhesion Assay Workflow



Transwell Migration/Invasion Assay Workflow

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Advances in the Function of the 67 kDa Laminin Receptor and its Targeting for Personalized Therapy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analyses of Cell Adhesion Strength | Springer Nature Experiments [experiments.springernature.com]
- 4. Laminin-induced signaling in tumor cells: the role of the M(r) 67,000 laminin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - 67-kDa laminin receptor increases cGMP to induce cancer-selective apoptosis [jci.org]
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